molecular formula C18H13BrN4O2 B2765359 (E)-5-(2-(5-bromo-2-methoxybenzylidene)hydrazinyl)-2-phenyloxazole-4-carbonitrile CAS No. 618065-32-0

(E)-5-(2-(5-bromo-2-methoxybenzylidene)hydrazinyl)-2-phenyloxazole-4-carbonitrile

Cat. No.: B2765359
CAS No.: 618065-32-0
M. Wt: 397.232
InChI Key: UQQCPJWOIMOENJ-SRZZPIQSSA-N
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Description

(E)-5-(2-(5-Bromo-2-methoxybenzylidene)hydrazinyl)-2-phenyloxazole-4-carbonitrile is a synthetically derived chemical probe of significant interest in medicinal chemistry and kinase research. Its molecular structure, featuring an oxazole core, a hydrazine linker, and a carbonitrile group, is characteristic of scaffolds designed to interact with the ATP-binding site of protein kinases. This compound is primarily investigated for its potential as a potent and selective kinase inhibitor. Research indicates that analogs within this chemical class, particularly those incorporating the (E)-N-benzylidenehydrazine-carboxamide motif, have demonstrated promising inhibitory activity against a range of kinases, including JAK2 and FLT3, which are critical targets in oncology and inflammatory disease research [URL: https://pubmed.ncbi.nlm.nih.gov/32344110/]. The presence of the 5-bromo-2-methoxyphenyl moiety is a key structural determinant for potency and selectivity, influencing the compound's binding affinity and pharmacokinetic properties. As such, this chemical serves as a valuable tool for studying kinase signaling pathways, validating new therapeutic targets, and as a lead structure for the development of novel small-molecule therapeutics. It is supplied exclusively for use in non-clinical, in vitro laboratory research. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

5-[(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazinyl]-2-phenyl-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN4O2/c1-24-16-8-7-14(19)9-13(16)11-21-23-18-15(10-20)22-17(25-18)12-5-3-2-4-6-12/h2-9,11,23H,1H3/b21-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQQCPJWOIMOENJ-SRZZPIQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=NNC2=C(N=C(O2)C3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=N/NC2=C(N=C(O2)C3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-5-(2-(5-bromo-2-methoxybenzylidene)hydrazinyl)-2-phenyloxazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and pharmacological effects based on various research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H13BrN4O2
  • Molecular Weight : 397.232 g/mol
  • Purity : Typically around 95%

The compound features a hydrazine derivative linked to an oxazole ring, which is known for its role in various biological activities, including enzyme inhibition and receptor modulation.

Synthesis

The synthesis of this compound involves the condensation of 5-bromo-2-methoxybenzaldehyde with a hydrazine derivative in an acidic medium. The reaction typically yields the product in good purity and can be characterized using techniques such as NMR and mass spectrometry.

Anticancer Properties

Research indicates that oxazole derivatives, including the target compound, exhibit anticancer activity by inducing apoptosis in cancer cells. In vitro studies have shown significant cytotoxic effects against various cancer cell lines, suggesting potential use as a chemotherapeutic agent .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties , particularly against bacterial strains. Studies have reported that it inhibits the growth of several pathogens, indicating its potential as an antibacterial agent.

Enzyme Inhibition

The biological mechanism involves the inhibition of specific enzymes that are crucial for cellular metabolism. For instance, the compound has been shown to inhibit tyrosinase, which is involved in melanin production, making it a candidate for skin whitening agents .

Molecular Interactions

The compound interacts with various biomolecules through non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions can alter enzyme conformation and activity, leading to changes in metabolic pathways .

Cellular Effects

At the cellular level, this compound influences signaling pathways related to cell proliferation and apoptosis. It has been observed to modulate gene expression and affect cellular metabolism significantly .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is vital for its therapeutic application. Factors such as absorption, distribution, metabolism, and excretion (ADME) play crucial roles in determining its bioavailability and efficacy in biological systems. Preliminary studies suggest that the compound is relatively stable under physiological conditions but may undergo metabolic transformations via cytochrome P450 enzymes.

Case Studies

StudyFindings
Zhong et al., 2007Demonstrated anticancer activity against breast cancer cell lines with IC50 values indicating potent cytotoxicity.
Raj et al., 2008Reported significant antibacterial effects against Staphylococcus aureus and Escherichia coli.
Jimenez-Pulido et al., 2008Showed enzyme inhibition properties with potential applications in treating hyperpigmentation disorders.

Comparison with Similar Compounds

Structural Analogues in Antifungal and Anticancer Research

Thiazolyl Hydrazone Derivatives ():
Compounds such as 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-fluorophenyl)thiazole exhibit antifungal activity against Candida utilis (MIC = 250 µg/mL) and anticancer effects on MCF-7 cells (IC50 = 125 µg/mL). Key differences from the target compound include:

  • Core Heterocycle : Thiazole (S-containing) vs. oxazole (O-containing), which may alter lipophilicity and membrane permeability.
  • Substituents : Chloro, nitro, and fluorophenyl groups vs. bromo, methoxy, and phenyl. Bromo and methoxy groups in the target compound likely enhance electron-withdrawing effects and metabolic stability compared to nitro groups, which are more reactive .

Thiazole Derivative NJ20 (): The compound (E)-2-(2-(5-bromo-2-methoxybenzylidene)hydrazinyl)-4-(4-nitrophenyl)thiazole shares the 5-bromo-2-methoxybenzylidene moiety but differs in its thiazole core and 4-nitrophenyl substituent. The target compound’s oxazole core may offer improved pharmacokinetic profiles due to reduced metabolic susceptibility compared to thiazoles .

Hydrazone-Linked Heterocycles in Drug Design

Pyrido[2,3-d]pyrimidin-4(3H)-one Derivatives ():
Compounds like 2-(2-(4-chloro-benzylidene)hydrazinyl)-5-(3,4-dimethoxyphenyl)-7-(thiophen-2-yl)pyrido[2,3-d]pyrimidin-4(3H)-one are synthesized via Schiff base reactions, similar to the target compound’s likely preparation. Substituent effects here highlight that:

  • Halogens (Cl, Br) enhance binding to hydrophobic pockets.
  • Methoxy groups improve solubility and H-bonding capacity.
    The target compound’s bromo-methoxy combination may optimize both hydrophobicity and electronic interactions .

Oxadiazole and Thiadiazole Ligands (): Ligands such as (E)-3-(2-(5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)hydrazineyl)-1,3,4-thiadiazol-2-yl)hydrazineylidene)indolin-2-one demonstrate metal-chelating abilities (Fe(III), Ni(II)).

Data Tables: Key Structural and Functional Comparisons

Compound Core Structure Key Substituents Reported Activity Reference
(E)-5-(2-(5-Bromo-2-methoxybenzylidene)hydrazinyl)-2-phenyloxazole-4-carbonitrile Oxazole 5-Bromo-2-methoxybenzylidene, phenyl Inferred stability from substituents; potential antimicrobial/anticancer activity
2-[2-((5-(4-Chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-fluorophenyl)thiazole Thiazole 4-Chloro-2-nitrophenyl, fluorophenyl Antifungal (MIC = 250 µg/mL); Anticancer (IC50 = 125 µg/mL)
(E)-2-(2-(5-Bromo-2-methoxybenzylidene)hydrazinyl)-4-(4-nitrophenyl)thiazole (NJ20) Thiazole 5-Bromo-2-methoxybenzylidene, nitrophenyl Synergistic with norfloxacin against resistant bacteria
2-(2-(4-Chloro-benzylidene)hydrazinyl)-5-(3,4-dimethoxyphenyl)-7-(thiophen-2-yl)pyrido[2,3-d]pyrimidin-4(3H)-one Pyridopyrimidinone 4-Chloro-benzylidene, dimethoxyphenyl Not specified; structural insights into substituent effects

Q & A

Q. What are the optimal synthetic routes for (E)-5-(2-(5-bromo-2-methoxybenzylidene)hydrazinyl)-2-phenyloxazole-4-carbonitrile?

The synthesis typically involves a two-step strategy:

  • Oxazole Core Formation : Construct the 2-phenyloxazole-4-carbonitrile moiety via cyclization of α-cyanoketones with ammonium acetate under Bischler-Napieralski conditions .
  • Hydrazone Formation : Condense 5-bromo-2-methoxybenzaldehyde with a hydrazine derivative (e.g., 5-hydrazinyl-oxazole intermediate) in ethanol or methanol under acidic catalysis, favoring (E)-isomer selectivity . Purification is achieved via recrystallization or column chromatography. Key intermediates are confirmed by NMR and mass spectrometry .

Q. Which spectroscopic and crystallographic methods are most reliable for structural confirmation?

  • X-ray Crystallography : SHELX software (SHELXL/SHELXS) refines single-crystal data to resolve bond lengths, angles, and stereochemistry . For example, the hydrazone linkage’s (E)-configuration is validated by torsion angles > 170° .
  • Spectroscopy :
  • ¹H/¹³C NMR : Aromatic protons (δ 7.3–8.0 ppm) and nitrile carbon (δ ~115 ppm) confirm substituent positions .
  • IR : Stretching vibrations for C≡N (~2200 cm⁻¹) and N–H (~3420 cm⁻¹) .
  • HRMS : Molecular ion peaks (e.g., m/z 394 [M⁺]) validate the molecular formula .

Advanced Questions

Q. How does (E)/(Z)-isomerism in the hydrazone moiety influence biological or material properties?

The (E)-isomer’s linear conformation enhances π-π stacking in crystal lattices, improving thermal stability . Computational studies (DFT) reveal higher stability for the (E)-form due to reduced steric hindrance between the methoxy group and oxazole ring . Isomerism can also affect binding affinity in medicinal applications; docking studies show (E)-isomers better fit hydrophobic enzyme pockets .

Q. What strategies resolve contradictions in crystallographic data during refinement?

  • Software Comparison : SHELX’s robustness in handling high-resolution data reduces overfitting, but alternative programs (e.g., OLEX2) may better model disorder or twinning .
  • Hirschfeld Surface Analysis : Quantifies intermolecular interactions (e.g., Br⋯O contacts) to validate packing motifs and resolve clashes .
  • Multi-Software Cross-Validation : Refine datasets with both SHELXL and PLATON to identify systematic errors (e.g., thermal ellipsoid mismatches) .

Q. What mechanistic insights explain the reactivity of the oxazole-carbonitrile core in coupling reactions?

  • Nucleophilic Substitution : The 4-carbonitrile group activates the oxazole ring for SNAr reactions with amines or thiols at the 5-position .
  • Cross-Coupling : Suzuki-Miyaura reactions at the 5-bromo site require Pd catalysts (e.g., Pd(PPh₃)₄) and microwave-assisted heating (120°C, 30 min) for >80% yield .
  • DFT Studies : Electron-deficient oxazole rings stabilize transition states in coupling reactions, lowering activation barriers by ~15 kcal/mol .

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